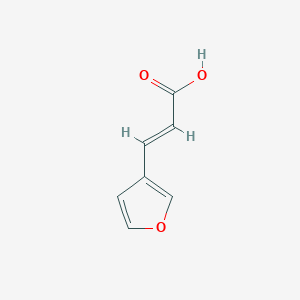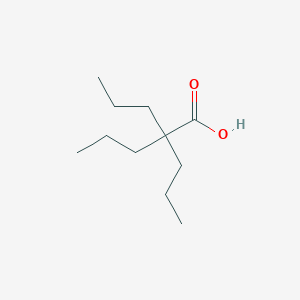
2,2-Dipropylpentanoic acid
Vue d'ensemble
Description
Il est principalement utilisé comme immunosuppresseur et a été développé pour le revêtement des stents coronaires afin de prévenir la prolifération des cellules musculaires lisses et la resténose . Ce composé inhibe la croissance cellulaire en ciblant la voie de la cible mécanique de la rapamycine (mTOR) .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L'ABT-578 est synthétisé à partir de la sirolimus par une série de modifications chimiques. . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du cycle tétrazole.
Méthodes de production industrielle
La production industrielle de l'ABT-578 implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend plusieurs étapes de purification, telles que la cristallisation et la chromatographie, pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de réactions
L'ABT-578 subit diverses réactions chimiques, notamment :
Oxydation : Hydroxylation à plusieurs positions sur la molécule.
Réduction : Réduction de groupes fonctionnels spécifiques.
Substitution : Introduction de différents substituants à différentes positions.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir la spécificité et le rendement .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les dérivés hydroxylés et déméthylés de l'ABT-578. Ces dérivés sont souvent étudiés pour leurs propriétés pharmacologiques et leurs applications thérapeutiques potentielles .
Applications de la recherche scientifique
L'ABT-578 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la voie mTOR et ses inhibiteurs.
Biologie : Étudié pour ses effets sur la prolifération cellulaire et l'apoptose.
Médecine : Principalement utilisé dans les stents à élution médicamenteuse pour prévenir la resténose chez les patients subissant une angioplastie
Mécanisme d'action
L'ABT-578 exerce ses effets en se liant à la cible mécanique de la rapamycine (mTOR), un régulateur clé de la croissance et de la prolifération cellulaires. En inhibant mTOR, l'ABT-578 arrête efficacement le cycle cellulaire, empêchant la prolifération des cellules musculaires lisses et réduisant le risque de resténose . Les cibles moléculaires impliquées comprennent le complexe mTOR 1 (mTORC1) et le complexe mTOR 2 (mTORC2), qui jouent un rôle crucial dans le métabolisme cellulaire et la croissance .
Applications De Recherche Scientifique
ABT-578 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mTOR pathway and its inhibitors.
Biology: Investigated for its effects on cell proliferation and apoptosis.
Medicine: Primarily used in drug-eluting stents to prevent restenosis in patients undergoing angioplasty
Industry: Utilized in the development of advanced drug delivery systems and coatings for medical devices.
Mécanisme D'action
ABT-578 exerts its effects by binding to the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation. By inhibiting mTOR, ABT-578 effectively arrests the cell cycle, preventing smooth muscle cell proliferation and reducing the risk of restenosis . The molecular targets involved include mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which play crucial roles in cellular metabolism and growth .
Comparaison Avec Des Composés Similaires
Composés similaires
Sirolimus (rapamycine) : Le composé parent de l'ABT-578, utilisé comme immunosuppresseur et dans les stents à élution médicamenteuse.
Évérolimus : Un autre dérivé de la sirolimus, utilisé en cancérologie et dans les stents à élution médicamenteuse
Unicité de l'ABT-578
L'ABT-578 est unique en raison de ses modifications chimiques spécifiques, qui améliorent sa stabilité et son efficacité dans la prévention de la prolifération des cellules musculaires lisses. Contrairement à la sirolimus et à l'évérolimus, l'ABT-578 possède un cycle tétrazole qui fournit des interactions de liaison supplémentaires avec mTOR, conduisant à de meilleurs résultats thérapeutiques .
Propriétés
IUPAC Name |
2,2-dipropylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJGAWHIMHSGMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200037 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52061-75-3 | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52061-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dipropylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dipropylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIPROPYLPENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
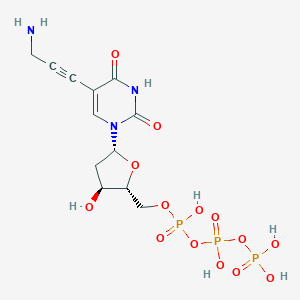
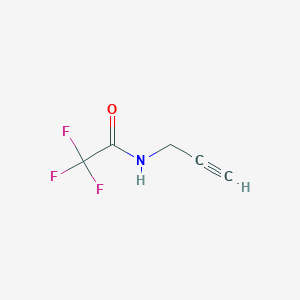
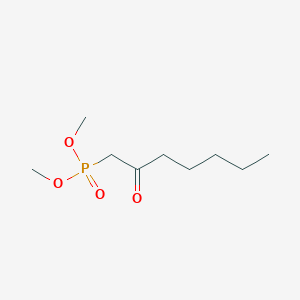
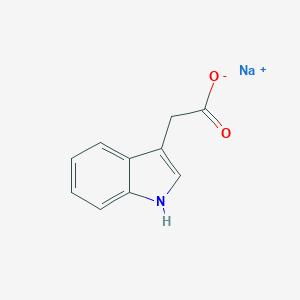
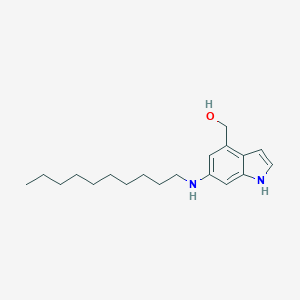
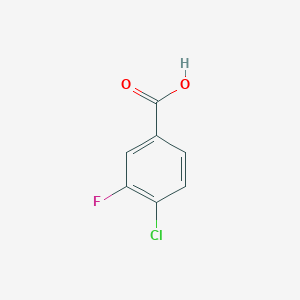
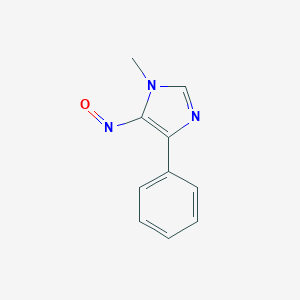
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
